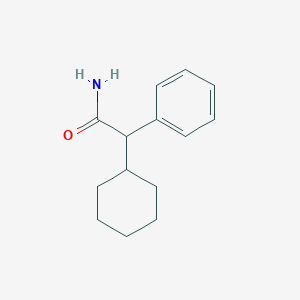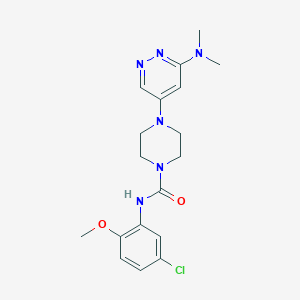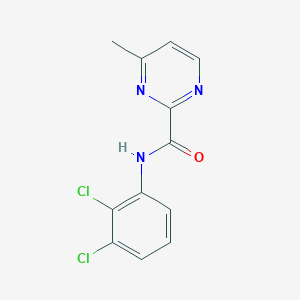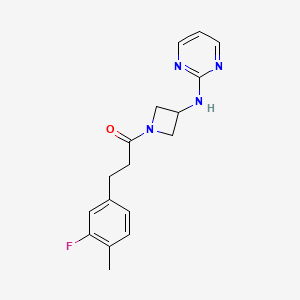
2-(3-Nitrophenyl)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Nitrophenyl)isoindoline is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Biophysical Probing and EPR Oximetry
Isoindoline nitroxides, including variants related to 2-(3-Nitrophenyl)isoindoline, are used as probes in biophysical studies. They demonstrate favorable Electron Paramagnetic Resonance (EPR) characteristics and are useful for viable biological systems due to their low cytotoxicity and moderate rates of biological reduction. These compounds are valuable in EPR oximetry, a technique for measuring oxygen concentrations in biological samples (Khan et al., 2011).
2. Spin Labeling in Molecular Research
Isoindoline nitroxides are used for spin labeling, an important technique in molecular research. They have been used in the synthesis of spin-labeled porphyrins, which are characterized by their electron paramagnetic resonance (EPR) and fluorescence spectroscopy properties. This makes them potentially valuable as both fluorescent and EPR probes (Liu et al., 2017).
3. Radical Exchange Reactions in Chemistry
In chemistry, isoindoline nitroxides play a role in radical exchange reactions. This involves the use of EPR spectroscopy to study the exchange process, which can be crucial for understanding the kinetics of such reactions in various systems. This application is significant in the construction of covalently linked organic networks and for EPR distance measurements (Wessely et al., 2016).
4. Application in Viable Biological Systems
Developments in isoindoline nitroxides have been focused on their use in viable biological systems, especially for studies involving cellular redox metabolism, transmembrane potential, and intracellular oxygen and pH. These compounds have shown low cytotoxicity and high relative oxygen sensitivity, making them particularly useful for studies in live cell environments (Shen et al., 2002).
5. Profluorescent Nitroxides in Polymer Degradation
Isoindoline derivatives have been studied as profluorescent nitroxides, which are probes for radical-mediated oxidative damage in polymers. These compounds exhibit low fluorescence quantum yield, but when the free-radical moiety is removed (such as by reaction with alkyl radicals), strong fluorescence is observed. This has implications for monitoring polymer degradation and stability (Blinco et al., 2008).
6. Synthesis of Symmetrical Nitroxides
Research in the synthesis of C2-symmetrical isoindoline nitroxides demonstrates the chemical versatility of these compounds. These symmetrical nitroxides have potential applications in the development of various molecular structures and could be useful in further chemical research and applications (Braslau et al., 1998).
Properties
IUPAC Name |
2-(3-nitrophenyl)-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-16(18)14-7-3-6-13(8-14)15-9-11-4-1-2-5-12(11)10-15/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTVGOAEWDYWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320021 |
Source


|
| Record name | 2-(3-nitrophenyl)-1,3-dihydroisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792276 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
359811-06-6 |
Source


|
| Record name | 2-(3-nitrophenyl)-1,3-dihydroisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2783282.png)
![ethyl 4-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2783284.png)


![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2783291.png)
![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-methoxy-5-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2783296.png)




![5-Methyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2783303.png)
